molecular formula C20H44O6P2 B14133082 Diethyl-(12-phosphonododecyl)phosphonate

Diethyl-(12-phosphonododecyl)phosphonate

Cat. No.: B14133082
M. Wt: 442.5 g/mol
InChI Key: FQOSCOKXLMUKFA-UHFFFAOYSA-N
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Description

Diethyl-(12-phosphonododecyl)phosphonate is an organophosphorus compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two phosphonate groups attached to a dodecyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-(12-phosphonododecyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable dodecyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the halide, resulting in the formation of the phosphonate ester. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, and the product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(12-phosphonododecyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate groups can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl-(12-phosphonododecyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl-(12-phosphonododecyl)phosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it effective in stabilizing various chemical structures and enhancing the performance of materials. The molecular targets and pathways involved include interactions with metal ions and hydrogen bonding with other molecules, leading to enhanced stability and functionality .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Dodecyl phosphonate
  • Tetraethyl-[1,1′-biphenyl]-4,4’diylbis-(phosphonate)

Uniqueness

Diethyl-(12-phosphonododecyl)phosphonate is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its ability to interact with organic and inorganic materials. This makes it particularly useful in applications requiring enhanced stability and compatibility with various substrates .

Properties

Molecular Formula

C20H44O6P2

Molecular Weight

442.5 g/mol

IUPAC Name

1,12-bis(diethoxyphosphoryl)dodecane

InChI

InChI=1S/C20H44O6P2/c1-5-23-27(21,24-6-2)19-17-15-13-11-9-10-12-14-16-18-20-28(22,25-7-3)26-8-4/h5-20H2,1-4H3

InChI Key

FQOSCOKXLMUKFA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC

Origin of Product

United States

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